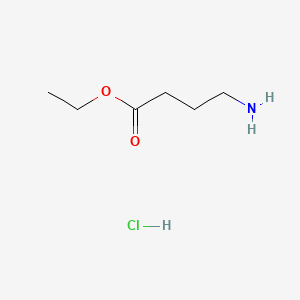

Ethyl 4-aminobutyrate hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-aminobutyrate hydrochloride can be synthesized through the esterification of 4-aminobutyric acid with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester, followed by purification steps such as recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of 4-aminobutyric acid.

Reduction: Formation of 4-aminobutanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Ethyl 4-aminobutyrate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the preparation of various derivatives.

Biology: Studied for its potential effects on neurotransmitter systems, particularly in relation to GABA.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to GABA and its potential use in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

作用機序

Ethyl 4-aminobutyrate hydrochloride exerts its effects primarily through its conversion to 4-aminobutyric acid (GABA) in the body. GABA is a major inhibitory neurotransmitter in the central nervous system, and it functions by binding to GABA receptors, leading to the opening of chloride channels and hyperpolarization of neurons. This results in the inhibition of neuronal firing and has a calming effect on the nervous system .

類似化合物との比較

- Methyl 4-aminobutyrate hydrochloride

- Ethyl 5-aminovalerate hydrochloride

- Beta-alanine ethyl ester hydrochloride

- Gamma-aminobutyric acid (GABA)

Comparison: this compound is unique in its specific ester group and its role as a precursor to GABAFor example, mthis compound has a similar structure but differs in its ester group, which can influence its reactivity and applications .

生物活性

Ethyl 4-aminobutyrate hydrochloride (CAS No. 6937-16-2), also known as ethyl 4-aminobutanoate hydrochloride, is a compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol |

| Boiling Point | Not specified |

| Solubility | High |

| Log P (octanol-water) | 0.97 |

| BBB Permeant | Yes |

This compound functions primarily as a GABA analog , influencing neurotransmission in the central nervous system. Its mechanism involves:

- GABA Receptor Modulation : It acts on GABA receptors, potentially enhancing inhibitory neurotransmission, which can lead to anxiolytic and sedative effects.

- Neuronal Signaling : The compound has been shown to modulate neuronal signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been evaluated for its ability to protect neurons from oxidative stress and apoptosis:

- Case Study : In a study involving murine models, administration of this compound resulted in reduced neuronal death in conditions of oxidative stress, suggesting its potential as a neuroprotective agent .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of immune responses:

- Mechanism : It influences the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation .

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various pathogens:

- In Vitro Studies : The compound was tested against several bacterial strains, exhibiting significant antibacterial activity, particularly against Gram-positive bacteria .

Research Findings

Several studies have explored the biological activity of this compound, yielding promising results:

- Neuroprotective Study : A study published in Neuroscience Letters highlighted its ability to reduce neuronal apoptosis in models of neurodegeneration .

- Anti-inflammatory Mechanism : Research in Journal of Immunology demonstrated that this compound could inhibit TNF-alpha production in macrophages, suggesting its role in managing inflammatory conditions .

- Antimicrobial Efficacy : A recent investigation found that this compound exhibited notable antibacterial effects against strains resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethyl 4-aminobutyrate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 4-aminobutyric acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

- Alkylation : Introducing the ethyl group via ethanol in the presence of a catalyst (e.g., acetyl chloride) under inert atmospheres (e.g., argon) .

- Purification : Column chromatography or recrystallization to achieve high purity (>98%) .

- Optimization : Temperature (e.g., 40°C) and solvent choice (e.g., DMF) significantly affect reaction rates and yields (e.g., 74% yield reported under controlled conditions) .

Q. How is the purity of this compound validated in research settings?

Analytical methods include:

- Titration : Total nitrogen analysis and acid-base titration to quantify hydrochloride content .

- Chromatography : Thin-layer chromatography (TLC) and HPLC for purity assessment .

- Spectroscopy : NMR (e.g., verifying ester and amine protons) and mass spectrometry (MS) for molecular weight confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar solvents (e.g., water, ethanol) due to its hydrochloride salt form .

- Stability : Degrades at elevated temperatures (>90°C); store at room temperature in airtight containers to prevent hygroscopic absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 89–91°C vs. 88°C) may arise from impurities or polymorphic forms. To address this:

- Recrystallization : Repurify the compound using solvents like ethanol or ethyl acetate .

- Differential Scanning Calorimetry (DSC) : Validate thermal properties and detect polymorphs .

- Cross-validate spectra : Compare NMR and MS data with literature or databases (e.g., PubChem CID 12649661) .

Q. What strategies are used to track metabolic pathways of this compound in vivo?

Radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) enable metabolic tracing:

- Synthesis : Incorporate isotopic labels at specific positions (e.g., ¹⁴C in the ethyl group) via labeled ethanol or precursors .

- Analytical methods : Liquid scintillation counting or autoradiography to monitor distribution and excretion .

Q. How does this compound interact with biological targets, and what assays are used to study these interactions?

The compound’s amino and ester groups facilitate binding to enzymes (e.g., GABA transaminase) or receptors. Common assays include:

- Enzyme inhibition : Measure IC₅₀ values using fluorometric or colorimetric substrates .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd) with immobilized targets .

- Cell-based assays : Assess cytotoxicity or neurotransmitter modulation in neuronal cell lines .

Q. What structural analogs of this compound show enhanced bioactivity, and how are they designed?

Analogs with modified chain lengths or functional groups (e.g., methyl esters) are explored for improved solubility or target affinity:

Q. How can computational methods predict the physicochemical properties of this compound?

Tools like in silico modeling (e.g., COSMO-RS, SwissADME) predict:

- LogP : Hydrophobicity (experimental LogP ≈ -1.2) .

- pKa : Ionization states (amine group pKa ~9.5) .

- GI absorption : High permeability based on polar surface area (TPSA = 52 Ų) .

Q. Methodological Notes

特性

IUPAC Name |

ethyl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVQSUBJMYZELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00989144 | |

| Record name | Ethyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-16-2 | |

| Record name | Butanoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6937-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6937-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyrate ethyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。